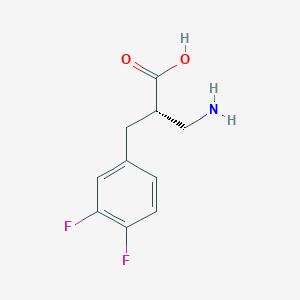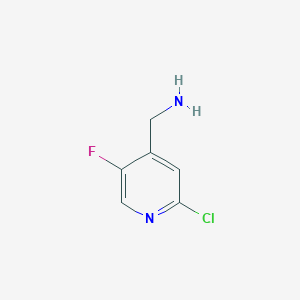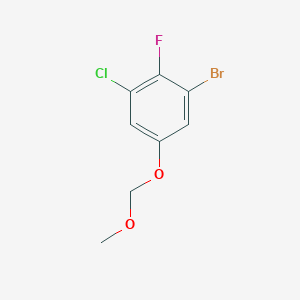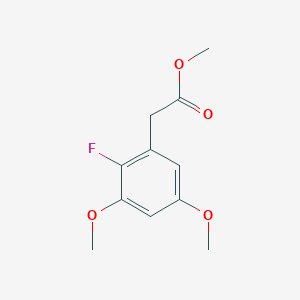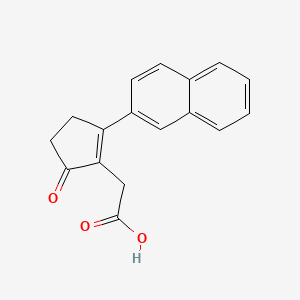![molecular formula C16H16Cl2N4O2 B13986401 N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline CAS No. 66710-75-6](/img/structure/B13986401.png)
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a nitrophenyl diazenyl group attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline typically involves the following steps:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)aniline in the presence of a base such as sodium acetate to form the desired compound.
The reaction conditions for these steps include maintaining low temperatures during the diazotization process to prevent decomposition of the diazonium salt and using an appropriate solvent such as water or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted derivatives depending on the nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The nitrophenyl diazenyl group may also contribute to the compound’s biological activity by generating reactive intermediates that can further damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(2-chloroethyl)aniline
- N,N-bis(2-chloroethyl)-N-nitrosourea
- N,N-bis(2-chloroethyl)hydrazine
Uniqueness
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline is unique due to the presence of the nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds that lack this functional group.
Eigenschaften
CAS-Nummer |
66710-75-6 |
|---|---|
Molekularformel |
C16H16Cl2N4O2 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-8-10-21(11-9-18)15-6-4-13(5-7-15)19-20-14-2-1-3-16(12-14)22(23)24/h1-7,12H,8-11H2 |
InChI-Schlüssel |
KAZWRDYCPFFMGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


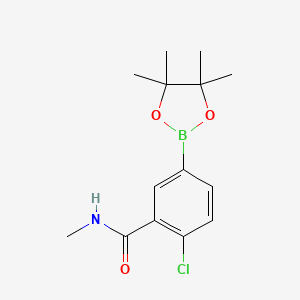
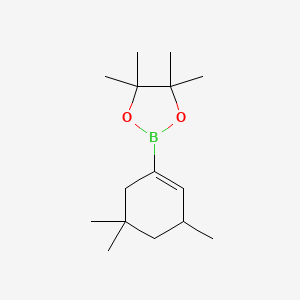
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
